molecular formula C15H21NO3 B1332754 Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate CAS No. 302909-59-7

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate

Cat. No. B1332754
CAS RN: 302909-59-7
M. Wt: 263.33 g/mol
InChI Key: ZPBBQNVIGBOLPA-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds often involves the use of acetoacetic ester (ethyl acetoacetate), which is an extremely useful molecule that can be used to make ketones and other molecules . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours .


Molecular Structure Analysis

The molecular structure of Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is represented by the formula C15H21NO3 . More detailed structural analysis may require advanced techniques such as X-ray diffraction .


Chemical Reactions Analysis

β-Keto esters like Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate contain both electrophilic and nucleophilic sites and are important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds . The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .

Scientific Research Applications

Proteomics Research

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate: is utilized in proteomics research due to its role in protein characterization and identification. It can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the study of protein structure, function, and interactions .

Future Directions

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is used in proteomics research , indicating its potential for future applications in this field. As with all areas of scientific research, ongoing studies will continue to expand our understanding of this compound and its potential uses.

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

The compound contains a benzoyl group, which is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.

Biochemical Pathways

Given its potential to undergo reactions at the benzylic position , it may influence pathways involving benzylic compounds.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific context of its use.

properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-19-13(17)10-16-14(18)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBBQNVIGBOLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365074
Record name ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate

CAS RN

302909-59-7
Record name ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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